5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique chemical structure and wide range of applications. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including the well-known insecticide Fipronil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Diazotization: The starting material, 2,6-dichloro-4-trifluoromethylaniline, undergoes diazotization to form the corresponding diazonium salt.
Condensation: The diazonium salt is then condensed with ethyl cyanoacetate to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with unsaturated carbonyl compounds to form pyrazolo[3,4-b]pyridine derivatives.
Cycloaddition Reactions: Due to the presence of multiple nucleophilic centers, it can participate in cycloaddition reactions.
Common Reagents and Conditions
Reagents: Common reagents include unsaturated aldehydes and carboxyl compounds.
Conditions: Reactions are typically carried out in acidic or basic media, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological activities .
Scientific Research Applications
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of Fipronil, it disrupts the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor and glutamate-gated chloride channels .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid lies in its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its strong electron-withdrawing groups enhance its reactivity, making it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N3O2/c12-5-1-4(11(14,15)16)2-6(13)9(5)19-8(17)3-7(18-19)10(20)21/h1-3H,17H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLJXDCBDITZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C(=O)O)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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